molecular formula C9H5NO2 B015270 5-Cyanophthalide CAS No. 82104-74-3

5-Cyanophthalide

Cat. No.: B015270
CAS No.: 82104-74-3
M. Wt: 159.14 g/mol
InChI Key: XEEGWTLAFIZLSF-UHFFFAOYSA-N
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Description

5-Cyanophthalide (C₉H₅NO₂, MW 159.14) is a bicyclic lactone featuring a cyano (-C≡N) group at the 5-position of the phthalide scaffold . It is a white crystalline solid with a melting point of 201–205°C and serves as a critical intermediate in synthesizing the antidepressant drugs citalopram and escitalopram via Grignard reactions . Industrial synthesis routes prioritize high yield (>70%) and purity, employing dehydrating agents (e.g., SOCl₂) and intermediates like 5-carboxyphthalide or oxazoline derivatives . The electron-withdrawing cyano group enhances reactivity in electrophilic additions and modulates proton acidity, enabling tailored synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanophthalide typically starts from 5-carboxyphthalide. The process involves converting 5-carboxyphthalide into its acyl chloride form using a chlorinating agent such as thionyl chloride. This intermediate is then reacted with hydroxylamine to form the corresponding hydroxamyl phthalide, which is subsequently dehydrated to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps often include recrystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Cyanophthalide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the cyano group into other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

Citalopram and Escitalopram Synthesis

5-Cyanophthalide serves as a crucial intermediate in the production of citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The synthesis of citalopram from this compound can be achieved through several methods, including one-pot reactions that streamline the process and minimize intermediate isolation. These methods often involve using Grignard reagents and other chemical transformations that enhance yield and purity .

Case Study: One-Pot Synthesis

A notable case study describes a one-pot synthesis of citalopram starting from this compound without the need for isolating intermediate compounds. This method not only simplifies the process but also reduces the use of hazardous chemicals, making it more environmentally friendly . The efficiency of this synthesis route is critical for large-scale pharmaceutical production, ensuring high purity levels necessary for therapeutic applications.

Chemical Research Applications

Reagent in Synthetic Pathways

Beyond its pharmaceutical applications, this compound is utilized as a reagent in chemical research. It aids scientists in exploring new synthetic pathways and reaction mechanisms, contributing to advancements in organic chemistry . The compound's unique structural properties allow for various chemical modifications and reactions, making it valuable for researchers developing new materials or pharmaceuticals.

Polymorphic Forms

Research has also identified novel polymorphic forms of this compound that exhibit high purity levels. These polymorphs are essential for ensuring consistent quality in pharmaceutical applications, particularly in the production of citalopram and escitalopram . Understanding these polymorphic forms can lead to improved manufacturing processes and product stability.

Industrial Applications

Potential Beyond Pharmaceuticals

While primarily known for its role in drug synthesis, there is growing interest in the industrial applications of this compound. Its chemical properties may allow it to be explored in sectors such as materials science and industrial automation. As research continues to uncover new uses for this compound, its market potential could expand significantly beyond its current pharmaceutical focus .

Mechanism of Action

The primary mechanism of action of 5-Cyanophthalide is related to its role as an intermediate in the synthesis of citalopram. Citalopram functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability and enhancing mood. The cyano group in this compound is crucial for the formation of the active pharmacophore in citalopram .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Carboxyphthalide

  • Structure: Replaces the cyano group with a carboxylic acid (-COOH) at the 5-position.
  • Synthesis : Produced via electrochemical hydrogenation of trimellitic acid or reaction of terephthalic acid with formaldehyde in liquid SO₃ .
  • Reactivity: Serves as the direct precursor to 5-cyanophthalide. Conversion involves dehydrating agents (SOCl₂, POCl₃) to form an acid chloride intermediate, followed by reaction with hydroxylamine or sulfonamides to yield the cyano group .
  • Key Difference: Lacks the nitrile group’s electron-withdrawing effects, making it less reactive in nucleophilic additions compared to this compound .

5-Aminophthalide

  • Structure: Substitutes the cyano group with an amino (-NH₂) group.
  • Synthesis: Historically prepared via reduction of 4-aminophthalimide, followed by diazotation and CuCN-mediated cyanation to yield this compound .
  • Reactivity: The amino group is electron-donating, reducing electrophilicity at the phthalide core. This limits its utility in Grignard reactions compared to this compound.
  • Key Difference: Older synthesis routes using 5-aminophthalide generate hazardous by-products (e.g., CuCN waste), whereas modern methods bypass this step for improved environmental compatibility .

5-Bromophthalide

  • Structure : Features a bromine atom at the 5-position.
  • Synthesis : Derived from bromination of phthalide precursors.
  • Reactivity: Bromine acts as a leaving group, enabling nucleophilic substitution (e.g., cyanation via Ullmann or Sandmeyer reactions). However, bromine’s lower electronegativity compared to cyano reduces the scaffold’s electrophilic character .
  • Key Difference : Primarily a precursor for cyanation rather than a direct intermediate in citalopram synthesis.

Comparative Data Table

Property This compound 5-Carboxyphthalide 5-Aminophthalide 5-Bromophthalide
Molecular Formula C₉H₅NO₂ C₉H₆O₃ C₈H₇NO₂ C₈H₅BrO₂
Molecular Weight 159.14 168.14 165.15 227.03
Melting Point (°C) 201–205 190–195 (decomposes) 175–180 160–165
Key Reactivity Electrophilic addition Acid chloride formation Diazotation/CuCN Nucleophilic substitution
Synthetic Yield 70–83% 85–90% 50–60% (historical) 65–75%
Primary Use Citalopram synthesis Precursor to this compound Obsolete intermediate Precursor for cyanation

Mechanistic and Functional Insights

  • Electron Effects: The cyano group in this compound withdraws electron density, activating the phthalide ring for nucleophilic attack in Grignard reactions, a feature absent in 5-carboxy- or 5-aminophthalides .
  • Environmental Impact: Modern synthesis routes (e.g., using SOCl₂) eliminate heavy metal waste (CuCN) associated with older methods involving 5-aminophthalide .
  • Industrial Scalability : One-pot processes starting from 5-carboxyphthalide reduce intermediate isolation steps, achieving 83% yield in optimized conditions .

Biological Activity

5-Cyanophthalide, with the molecular formula C9H5NO2, is an organic compound recognized primarily for its role as an intermediate in the synthesis of pharmaceuticals, particularly citalopram, a selective serotonin reuptake inhibitor (SSRI) used in treating depression. This article delves into the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of this compound

This compound features a five-membered lactone ring fused to a benzene ring, with a cyano group attached. Its structural characteristics contribute to its unique reactivity and biological properties. The compound is synthesized from 5-carboxyphthalide through a series of reactions that include hydroxylamine treatment and dehydration processes .

Target of Action

This compound serves as a precursor in the synthesis of citalopram and its active enantiomer S(+) citalopram. The pharmacological activity of citalopram is largely attributed to the S(+) enantiomer, which is responsible for the majority of its therapeutic effects against depression .

Biochemical Pathways

The compound influences several biochemical pathways:

  • Synthesis of Citalopram : It acts as an essential building block in the multi-step synthesis process of citalopram. The reaction typically involves treating this compound with 4-fluorophenylmagnesium halide in a Grignard reaction .
  • Cellular Effects : In laboratory settings, it has been observed to affect various cellular processes due to its role in synthesizing biologically active compounds.

Antimicrobial Activity

Recent studies have indicated that derivatives related to this compound exhibit antimicrobial properties. For instance, compounds synthesized from phthalides have shown potential against various pathogens, including those causing Epstein-Barr virus activation .

Pharmacological Studies

In pharmacological research, this compound's role in synthesizing citalopram has led to investigations into its effects on neurotransmitter systems. Studies suggest that variations in dosage during synthesis can influence the efficacy and safety profile of the resulting pharmaceutical products .

Chemical Reactions and Synthetic Routes

This compound can undergo several chemical reactions:

  • Oxidation : Can yield carboxylic acids.
  • Reduction : The cyano group can be converted into amines or other functional groups.
  • Substitution : The cyano group can participate in nucleophilic substitution reactions with various reagents.

Synthetic Pathway Table

Reaction TypeReagents/ConditionsProducts
OxidationPotassium permanganate, chromium trioxideCarboxylic acids
ReductionLithium aluminum hydrideAmines
SubstitutionNucleophiles (amines, alcohols)Diverse substituted products

Stability and Dosage Effects

The stability of this compound is critical for its application in pharmaceutical synthesis. It remains stable under dry conditions at room temperature but can degrade under certain conditions. In animal models, varying dosages during synthesis have been shown to impact both the efficiency of citalopram production and its pharmacological effects .

Q & A

Basic Research Questions

Q. What are the critical steps in designing a reproducible synthesis protocol for 5-Cyanophthalide?

  • Methodological Answer : To ensure reproducibility, the synthesis protocol must include:

  • Detailed reaction conditions (temperature, solvent, catalyst) based on precedents like the patent starting from 5-carboxyphthalide .
  • Purity validation via HPLC or GC-MS, with thresholds for acceptable impurity levels (e.g., <1% by area normalization) .
  • Supplementary documentation of failed attempts or optimization steps (e.g., solvent screening results) to guide replication .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the cyano group (δ ~110-120 ppm in 13^{13}C) and lactone ring structure. Compare with reference spectra from databases like SciFinder .
  • IR spectroscopy : Validate the C≡N stretch (~2240 cm1^{-1}) and lactone C=O (~1760 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns against computational predictions .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic sampling.
  • Monitor degradation via HPLC and quantify decomposition products. Statistical tools like ANOVA should assess significance of observed changes .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms involving this compound intermediates be resolved?

  • Methodological Answer :

  • Comparative kinetic studies : Use stopped-flow techniques to measure intermediate lifetimes under controlled conditions (e.g., pH, solvent polarity) .
  • Computational modeling : Apply DFT calculations to evaluate proposed transition states and compare activation energies with experimental data .
  • Systematic literature review : Aggregate conflicting studies and identify methodological variables (e.g., catalyst loading) that may explain discrepancies .

Q. What strategies optimize reaction yields when this compound is used as a precursor in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, stoichiometry). For example, a 23^3 factorial design can identify dominant factors affecting yield .
  • In-situ monitoring : Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address inconsistencies in the reported physicochemical properties of this compound (e.g., solubility, melting point)?

  • Methodological Answer :

  • Standardized measurement protocols : Adopt IUPAC guidelines for melting point determination (e.g., heating rate of 1°C/min) .
  • Interlaboratory studies : Collaborate with multiple labs to generate statistically robust data, using tools like Grubbs’ test to identify outliers .

Q. Methodological Frameworks

Q. What is the recommended approach for conducting a literature review on this compound’s applications in asymmetric catalysis?

  • Methodological Answer :

  • Boolean search strategies : Use terms like (this compound AND (asymmetric catalysis OR enantioselective)) NOT (industrial OR production) in databases like Web of Science .
  • Critical appraisal : Prioritize studies with full experimental details and validation data (e.g., enantiomeric excess >90%) while excluding non-peer-reviewed sources .

Q. How can computational tools enhance the study of this compound’s reactivity?

  • Methodological Answer :

  • Molecular dynamics simulations : Model solvent effects on reaction pathways using software like Gaussian or ORCA .
  • Cheminformatics : Build QSAR models to predict substituent effects on reactivity, leveraging existing datasets from PubChem .

Q. Data Presentation & Reproducibility

Q. What are the best practices for presenting contradictory data on this compound’s catalytic activity in a research manuscript?

  • Methodological Answer :

  • Transparent reporting : Use tables to juxtapose conflicting results, annotating variables (e.g., catalyst type, solvent) that may explain differences .
  • Statistical clarity : Provide confidence intervals or p-values for key measurements to contextualize variability .

Q. How should supplementary materials be structured to support reproducibility of this compound studies?

  • Methodological Answer :
  • Include raw spectral data (e.g., NMR FID files), calibration curves for quantitative analysis, and step-by-step video protocols for sensitive reactions .
  • Label files with unique identifiers (e.g., SI_01_NMR_5CNP) and reference them explicitly in the main text .

Properties

IUPAC Name

1-oxo-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEGWTLAFIZLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868641
Record name 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82104-74-3
Record name 5-Cyanophthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82104-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
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Record name 1,3-dihydro-1-oxoisobenzofuran-5-carbonitrile
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Synthesis routes and methods I

Procedure details

To a suspension of 4,4-dimethyl-2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)oxazoline (23.1 g, 0.1 mol) in thionyl chloride (36 mL) is slowly added N,N-dimethylformamide (5 ml). The solution is heated at reflux for 1 hour and then allowed to cool to room temperature over 3 hours. Then toluene (150 mL) is added and the suspension is filtered and washed with toluene (2×50 mL). The wet crystals are taken into deionized water (150 mL) and the pH is adjusted to 8.0 with 25% aqueous ammonia. The solid is filtered and washed with deionized water (2×50 mL) and dried at 60° C. under reduced pressure. Yield: 11.9 g (75%) of an off-white product having a purity (HPLC, peak area)=92%. An analytical pure sample is obtained by crystallisation from acetic acid or toluene. 1H NMR (DMSO d-6, 500 MHz): 5.48 (2H, s), 8.04 (2H, s+s), 8.22 (1H, s).
Quantity
23.1 g
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reactant
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36 mL
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5 mL
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150 mL
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Synthesis routes and methods II

Procedure details

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (2.01 g, 12.4 mmol) obtained from Example 4-(3) was suspended in tetrahydrofuran (50 ml), and after the suspension was cooled to 0° C., hydroxylamine hydrochloride (1.04 g, 14.9 mmol) in an aqueous solution of sodium hydroxide (1.0N; 14.8 ml, 14.8 mmol) was added thereto. The resulting mixture was stirred at room temperature for 1 hour, and then concentrated to one third of the volume under reduced pressure. To the concentrated solution was added water, and the product was extracted with ethyl acetate. The combined organic layers were washed with a saturated aqueous solution of sodium chloride, and the solvent was distilled off under reduced pressure to give crude 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde oxime as a solid. The crude product was dissolved in tetrahydrofuran (50 ml), and the solution was cooled to 0° C., then triethylamine (3.04 g, 30 mmol) and anhydrous trifluoroacetic acid (3.13 g, 14.9 mmol) were added thereto. The resulting mixture was stirred at the same temperature for 30 minutes, and then warmed to room temperature followed by stirring for 30 minutes more. The reaction mixture was cooled again to 0° C., and a saturated aqueous solution of sodium hydrogen carbonate was added thereto. The reaction product was extracted with ethyl acetate, and the combined organic layers were washed with a saturated aqueous solution of sodium chloride. The extract was concentrated under reduced pressure to give a solid residue. The residue was subjected to chromatography on a silica gel (150 g) column (eluent; ethyl acetate:dichloromethane=0:1˜1:10) to afford the title compound (1.57 g, 79% yield) as a solid (mp. 200-201° C.).
[Compound]
Name
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Yield
79%

Synthesis routes and methods III

Procedure details

5-Chlorocarbonylphthalid (24.3 g, 0.124 mole) was dissolved in sulfolane (51 g). Sulfamide (13.8 g 0.144 mole) was added and the temperature was raised to 135° C. for 3 hours. At about 90° C., gas evolution took place. The mixture was allowed to cool and water (100 g) was added. The temperature was held at 85-90° C. for 5 min and then the solution was cooled to 60° C. The crystals were filtered off and washed with water (60 g) and acetic acid (30 g). Then the title compound was dried in vacuo. Yield: 19 g, 96%. Purity: 98.2% (hplc, peak area).
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
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Name
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Wet 5-carboxyphthalid (14 kg, approx. 6.3 kg dry, 35 mole) was suspended in sulfolane (23.5 kg). The water was removed by azeotropic distillation with toluene. Sulfamide (3.9 kg, 41 mole) and thionyl chloride (5.8 kg, 48 mole were added and the temperature was raised to 135-140° C. for 5 hours. At about 90° C. gas evolution took place. The mixture was allowed to cool to 90° C. and water (21.3 kg) was added. The temperature was held at 85-90° C. for 15 min and then the solution was cooled to 35° C. The crystals were filtered off and washed with water (14.2 kg). The title compound was crystallised from acetic acid. Yield: 3.8 kg, 68%. Purity: 99.5% (hplc, peak area).
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14 kg
Type
reactant
Reaction Step One
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3.9 kg
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21.3 kg
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23.5 kg
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Cyanophthalide
5-Cyanophthalide
5-Cyanophthalide
5-Cyanophthalide
5-Cyanophthalide
5-Cyanophthalide

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